molecular formula C20H11NO3 B14359280 Benzo(a)pyren-6-ol, 1-nitro- CAS No. 92758-46-8

Benzo(a)pyren-6-ol, 1-nitro-

Cat. No.: B14359280
CAS No.: 92758-46-8
M. Wt: 313.3 g/mol
InChI Key: AHKGWCYMMNELRP-UHFFFAOYSA-N
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Description

Benzo(a)pyren-6-ol, 1-nitro- is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties This compound is of interest due to its unique structural modifications, which include a hydroxyl group at the 6th position and a nitro group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo(a)pyren-6-ol, 1-nitro- typically involves multi-step organic reactions. One common approach is the nitration of benzo(a)pyrene followed by hydroxylation. The nitration can be achieved using a mixture of concentrated nitric and sulfuric acids under controlled temperature conditions. The hydroxylation step often involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media .

Industrial Production Methods

Industrial production of benzo(a)pyren-6-ol, 1-nitro- is less common due to its specialized applications and potential health hazards. when produced, it follows similar synthetic routes as described above, with additional purification steps such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Benzo(a)pyren-6-ol, 1-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Electrophilic reagents like halogens or sulfonic acids under acidic conditions.

Major Products

    Oxidation: Formation of benzo(a)pyren-6-one, 1-nitro-.

    Reduction: Formation of benzo(a)pyren-6-ol, 1-amino-.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Benzo(a)pyren-6-ol, 1-nitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzo(a)pyren-6-ol, 1-nitro- involves its metabolic activation to reactive intermediates. These intermediates can form adducts with DNA, leading to mutations and potentially carcinogenesis. The compound primarily targets guanine bases in DNA, forming covalent bonds that disrupt normal cellular processes. The aryl hydrocarbon receptor (AhR) pathway is often implicated in mediating these effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo(a)pyren-6-ol, 1-nitro- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological interactions

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-nitro-Benzo(a)pyren-6-ol from Benzo[a]pyrene (BaP)?

Synthesis typically involves nitration and hydroxylation steps. A validated method uses the Vilsmeier-Haack reaction with POCl₃ and DMF to introduce a formyl group at the 8-position of BaP, followed by Baeyer-Villiger oxidation to form the 6-ol derivative. Nitration is achieved via electrophilic substitution under controlled acidic conditions. Critical parameters include reaction temperature (optimized at 80°C for nitration) and inert atmosphere to prevent oxidative decomposition of intermediates .

Q. How can researchers ensure the stability of 1-nitro-Benzo(a)pyren-6-ol during storage?

The compound is prone to auto-oxidation , leading to diones (e.g., 1,6-, 3,6-, and 6,12-diones). Store under inert gas (argon/nitrogen) at –20°C in amber vials. Analytical monitoring via HPLC with UV detection (λ = 254 nm) is recommended to assess purity over time .

Q. What analytical techniques are optimal for characterizing 1-nitro-Benzo(a)pyren-6-ol?

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (theoretical: 313.07393 g/mol) and isotopic patterns .
  • NMR : Use ¹³C-NMR to resolve aromatic carbons and verify nitro/hydroxyl group positions.
  • XlogP : Estimate hydrophobicity (XlogP ≈ 5.8) to guide solvent selection for extraction .

Advanced Research Questions

Q. How do metabolic pathways influence the genotoxicity of 1-nitro-Benzo(a)pyren-6-ol in mammalian systems?

Like BaP, this derivative undergoes cytochrome P450 (CYP1A1/1B1)-mediated activation , forming reactive epoxides. Advanced studies should:

  • Use HPLC-MS/MS to detect DNA adducts (e.g., dG-N²-BPDE) in vitro.
  • Compare metabolic rates in liver microsomes vs. lung cells, as tissue-specific CYP expression alters adduct profiles .

Q. How can researchers resolve contradictory data on environmental PAH monitoring when using 1-nitro-Benzo(a)pyren-6-ol as a tracer?

Discrepancies arise from solvent extraction efficiency (e.g., cyclohexane vs. methylene chloride) and matrix effects. Mitigation strategies:

  • Internal standards : Use deuterated analogs (e.g., BaP-d12) for recovery correction.
  • Normalize to BaP : Report PAH concentrations as ratios to BaP to account for variability in emission sources .

Q. What experimental designs are effective for studying oxidative degradation products of 1-nitro-Benzo(a)pyren-6-ol?

  • Forced degradation studies : Expose the compound to H₂O₂/UV light and monitor via LC-TOF-MS to identify diones.
  • Computational modeling : Use density functional theory (DFT) to predict reactive sites and validate with experimental kinetic data .

Q. How does the nitro group influence DNA adduct formation compared to parent BaP?

The nitro group enhances electrophilicity, increasing adduct formation at guanine residues. Advanced protocols:

  • ³²P-postlabeling : Quantify adducts in exposed cell lines (e.g., HepG2).
  • Molecular docking : Simulate interactions with DNA to identify preferential binding sites (e.g., major vs. minor grooves) .

Q. Methodological Challenges and Solutions

3.1 Addressing low yields in nitration reactions:

  • Optimize nitric acid/sulfuric acid ratios (e.g., 1:3 v/v) and reaction time (≤4 hr).
  • Use microwave-assisted synthesis to reduce side reactions and improve regioselectivity .

3.2 Managing interference in environmental samples:

  • Solid-phase extraction (SPE) : Use C18 cartridges with 10% methanol elution to isolate PAHs from complex matrices.
  • GC×GC-TOF/MS : Enhance resolution of co-eluting nitro-PAHs in air particulate matter .

Properties

CAS No.

92758-46-8

Molecular Formula

C20H11NO3

Molecular Weight

313.3 g/mol

IUPAC Name

1-nitrobenzo[a]pyren-6-ol

InChI

InChI=1S/C20H11NO3/c22-20-14-4-2-1-3-12(14)13-8-9-15-17(21(23)24)10-6-11-5-7-16(20)19(13)18(11)15/h1-10,22H

InChI Key

AHKGWCYMMNELRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C2O)C=CC5=C4C(=C(C=C5)[N+](=O)[O-])C=C3

Origin of Product

United States

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